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Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive

accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and

hepatocellular carcinoma. The activation of hepatic stellate cells (HSCs) is a central event in

liver fibrogenesis. Fibroblast Activation Protein (FAP), a cell surface serine protease, is

minimally expressed in healthy tissues but is significantly upregulated on activated HSCs,

making it an excellent biomarker for liver fibrosis.[1][2][3] Positron Emission Tomography (PET)

imaging using FAP inhibitors (FAPI), such as those labeled with Aluminum Fluoride-18 (Al¹⁸F),

offers a non-invasive method to visualize and quantify the extent of liver fibrosis. This

document provides detailed application notes and protocols for the use of Al¹⁸F-labeled FAPI

probes, specifically referencing [¹⁸F]AlF-ND-bisFAPI and [¹⁸F]AlF-NOTA-FAPI-04, in monitoring

the progression of liver fibrosis.

Principle of Action
Chronic liver injury triggers the activation of quiescent HSCs into a myofibroblast-like

phenotype. These activated HSCs are the primary source of ECM deposition and highly
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express FAP on their surface. Al¹⁸F-labeled FAPI tracers are small molecules that bind with

high affinity and specificity to the enzymatic pocket of FAP. The positron-emitting ¹⁸F isotope

allows for quantitative imaging of FAP expression using PET, which directly correlates with the

density of activated HSCs and the severity of liver fibrosis.[2][4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of FAP in activated hepatic stellate cells

and a general experimental workflow for monitoring liver fibrosis using Al¹⁸F-FAPI PET.

Caption: FAP Signaling in Liver Fibrosis.
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Caption: Experimental Workflow for Al¹⁸F-FAPI Imaging.
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Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on the

use of Al¹⁸F-labeled FAPI tracers for monitoring liver fibrosis.

Table 1: Preclinical [¹⁸F]AlF-ND-bisFAPI Uptake in Mouse Models of Liver Fibrosis[5]

Model Time Point
Liver Uptake
(%ID/g, Mean ± SD)

Correlation with
Sirius Red Staining
(r)

BDL Model Sham (21 days) 0.28 ± 0.05 -

10 days post-BDL 0.45 ± 0.09 0.88

21 days post-BDL 0.81 ± 0.11

CCl₄ Model Control (12 weeks) 0.30 ± 0.08 -

6 weeks CCl₄ 0.39 ± 0.04 0.95

12 weeks CCl₄ 0.70 ± 0.15

BDL: Bile Duct Ligation; CCl₄: Carbon Tetrachloride; %ID/g: Percentage of Injected Dose per

Gram of tissue.

Table 2: Clinical [¹⁸F]AlF-NOTA-FAPI-04 PET/CT for Assessing Early-Stage Liver Fibrosis[6][7]
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Patient Group Fibrosis Stage
Liver SUVmax
(Mean)

AUROC for
Detecting
Early-Stage
Fibrosis

SUVmax Cut-
off for Early-
Stage Fibrosis

Liver Transplant

(LT) Recipients
S0 - 0.92 2.0

S1-S2 (Early)
Higher than S0

(p=0.004)

Chronic Hepatitis

B (CHB) Patients
S0 - 0.94 2.7

S1-S2 (Early)
Higher than S0

(p=0.02)

SUVmax: Maximum Standardized Uptake Value; AUROC: Area Under the Receiver Operating

Characteristic curve.

Experimental Protocols
Protocol 1: In Vitro Cell Uptake and Blocking Assay
This protocol is adapted from studies using FAP-expressing cell lines to validate tracer

specificity.[7][8]

1. Cell Culture and Plating:

Culture rat hepatic stellate cells (HSC-T6) or other FAP-expressing cells (e.g., HT-1080-FAP)

in appropriate media (e.g., RPMI 1640 with 10% FBS).

To activate HSCs and induce FAP expression, culture them for several days until they adopt

a myofibroblast-like morphology.

Seed cells in 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere

overnight.

2. Cell Uptake Assay:
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Wash the cells twice with ice-cold PBS.

Add 0.5 mL of binding buffer (e.g., serum-free media or PBS) containing [¹⁸F]AlF-FAPI

(approximately 0.1 MBq/mL) to each well.

Incubate the plate at 37°C for 60 minutes.

After incubation, remove the radioactive medium and wash the cells three times with ice-cold

PBS.

Lyse the cells with 0.5 mL of 1M NaOH.

Collect the cell lysate and measure the radioactivity using a gamma counter.

Measure the protein concentration in each well to normalize the radioactivity uptake (counts

per minute per microgram of protein).

3. Blocking Assay:

To determine binding specificity, perform a parallel experiment by co-incubating the cells with

[¹⁸F]AlF-FAPI and an excess of a non-radioactive FAP inhibitor (e.g., FAPI-04 or unlabeled

tracer) at a concentration of approximately 1-10 µM.

Follow the same steps as the cell uptake assay. A significant reduction in radioactivity uptake

in the presence of the competitor indicates specific binding.

Protocol 2: Induction of Liver Fibrosis in Mice
A. Carbon Tetrachloride (CCl₄) Model:[1][9][10]

Use male C57BL/6 mice (6-8 weeks old).

Prepare a 1:5 (v/v) solution of CCl₄ in olive oil.

Administer the CCl₄ solution via intraperitoneal (i.p.) injection at a dose of 0.2 mL/kg body

weight.
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Injections are typically performed twice a week for a duration of 4 to 12 weeks to induce

progressive fibrosis.

A control group should receive i.p. injections of olive oil only.

B. Bile Duct Ligation (BDL) Model:[10][11][12]

Anesthetize male C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic (e.g.,

isoflurane or i.p. injection of tribromoethanol).

Perform a midline laparotomy to expose the common bile duct.

Carefully separate the bile duct from the portal vein and hepatic artery.

Ligate the bile duct in two locations using non-resorbable surgical sutures.

For sham-operated control mice, perform the same surgical procedure without ligating the

bile duct.

Close the abdominal incision in layers.

Liver fibrosis typically develops over 10 to 28 days.

Protocol 3: Small Animal PET/CT Imaging
This protocol provides a general guideline for in vivo imaging of liver fibrosis in mouse models.

[10][13][14]

1. Animal Preparation:

Fast the mice for 4-6 hours before the injection of the radiotracer to reduce background

signal.

Anesthetize the mouse using isoflurane (1-2% in oxygen) and maintain anesthesia

throughout the imaging procedure.

Place the mouse on the scanner bed with temperature control to maintain body temperature.

2. Radiotracer Administration:
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Administer approximately 4-6 MBq of [¹⁸F]AlF-FAPI in 100-150 µL of saline via tail vein

injection.

3. PET/CT Acquisition:

Acquire a static PET scan for 10-15 minutes, starting at 60 minutes post-injection.

Immediately following the PET scan, perform a CT scan for attenuation correction and

anatomical localization.

Typical PET scanner settings: energy window of 350-750 keV, coincidence timing window of

3-5 ns.

Reconstruct images using an appropriate algorithm (e.g., 2D or 3D ordered subset

expectation maximization - OSEM).

4. Image Analysis:

Draw regions of interest (ROIs) over the entire liver on the co-registered PET/CT images.

Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram

of tissue (%ID/g) or Standardized Uptake Value (SUV).

Protocol 4: Ex Vivo Biodistribution and Autoradiography
1. Biodistribution Study:[5]

At a predetermined time point after radiotracer injection (e.g., 60 minutes), euthanize the

mice.

Collect major organs and tissues (liver, blood, muscle, kidney, spleen, etc.).

Weigh each tissue sample and measure its radioactivity using a gamma counter.

Calculate the uptake in each organ as %ID/g.

2. Autoradiography:[5][15]

After euthanasia, perfuse the liver with saline and then 4% paraformaldehyde.
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Excise the liver and embed it in paraffin or freeze it in an optimal cutting temperature (OCT)

compound.

Cut thin sections (5-10 µm) of the liver tissue.

For ex vivo autoradiography, incubate the sections with [¹⁸F]AlF-FAPI (e.g., 123 kBq/mL) for

1 hour at room temperature.

Wash the sections with ice-cold PBS, dry them, and expose them to a phosphor imaging

plate or autoradiography film.

Analyze the resulting image to visualize the microscopic distribution of the tracer within the

liver tissue.

Co-stain adjacent sections with histological stains like Hematoxylin and Eosin (H&E) and

Sirius Red to correlate tracer uptake with fibrotic regions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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